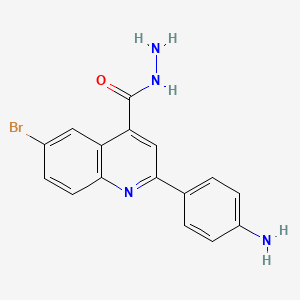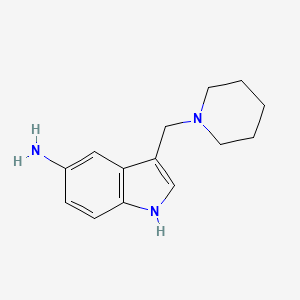![molecular formula C9H9N3O5 B14168526 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one CAS No. 4341-15-5](/img/structure/B14168526.png)
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one is a compound belonging to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are often used to treat infections caused by bacteria that are resistant to other antibiotics . This compound is particularly interesting due to its unique structure, which includes a furan ring, a nitro group, and an oxazinanone moiety.
Métodos De Preparación
The synthesis of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one typically involves the condensation of 5-nitrofuraldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives . These intermediates can interact with bacterial DNA and proteins, leading to cell damage and death. The molecular targets include bacterial enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar compounds to 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one include:
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Compared to these compounds, this compound has a unique structure that may confer different reactivity and biological activity .
Propiedades
Número CAS |
4341-15-5 |
|---|---|
Fórmula molecular |
C9H9N3O5 |
Peso molecular |
239.18 g/mol |
Nombre IUPAC |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C9H9N3O5/c13-9-11(4-1-5-16-9)10-6-7-2-3-8(17-7)12(14)15/h2-3,6H,1,4-5H2/b10-6+ |
Clave InChI |
NOZLWTTVYNQLNJ-UXBLZVDNSA-N |
SMILES isomérico |
C1CN(C(=O)OC1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1CN(C(=O)OC1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)

![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-3-methylbenzenesulfonamide](/img/structure/B14168465.png)


![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![8-bromo-1,3-dimethyl-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14168494.png)


![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
